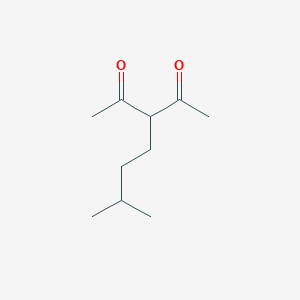
3-(3-methylbutyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylbutyl)pentane-2,4-dione is an organic compound with the molecular formula C10H18O2 It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms on the central carbon is replaced by an isopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)pentane-2,4-dione typically involves the alkylation of 2,4-pentanedione with an appropriate isopentyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the 2,4-pentanedione and form the enolate ion. This enolate ion then reacts with the isopentyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
3-(3-methylbutyl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(3-methylbutyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used as an intermediate in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 3-(3-methylbutyl)pentane-2,4-dione involves its ability to form stable enolate ions due to the presence of two carbonyl groups. These enolate ions can participate in various chemical reactions, such as nucleophilic addition and substitution. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl groups and the steric hindrance provided by the isopentyl group.
相似化合物的比较
Similar Compounds
2,4-Pentanedione: The parent compound without the isopentyl group.
3-Methyl-2,4-pentanedione: A similar compound with a methyl group instead of an isopentyl group.
3-Ethyl-2,4-pentanedione: A compound with an ethyl group in place of the isopentyl group.
Uniqueness
3-(3-methylbutyl)pentane-2,4-dione is unique due to the presence of the bulky isopentyl group, which affects its reactivity and steric properties. This makes it a valuable compound for specific applications where steric hindrance and electronic effects play a crucial role.
属性
CAS 编号 |
10225-31-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChI 键 |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
规范 SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















